molecular formula C12H9IN4O2S B8604327 3-(4-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide

3-(4-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide

Cat. No. B8604327
M. Wt: 400.20 g/mol
InChI Key: LCMGNFDLSQAIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673922B2

Procedure details

To a 45 mL pressure bottle was added 2-fluoro-4-iodonicotinaldehyde (1.05 g, 4.18 mmol), 3-hydrazinylbenzenesulfonamide (800 mg, 4.27 mmol), and anhydrous NMP (15 mL). The reaction mixture was flushed with argon, securely capped, and heated at 185° C. for 6.5 h. The reaction mixture was cooled to room temperature and slowly added to a rapidly stirred solution of diethyl ether (430 mL). The resulting solid material was filtered and the pale yellow Et2O filtrate was allowed to stand for 18 h at room temperature. The yellow crystals precipitated out and were collected by vacuum filtration to give 425 mg (16.42%) of the title compound as a yellow solid as a “dot” 2 NMP complex by proton NMR. LC/MS (Condition B): ret. T=3.2 min, (M+H)+ 400.83. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.56 (s, 2 H) 7.78-7.84 (m, 2 H) 7.89-7.92 (m, 1 H) 8.37-8.42 (m, 2 H) 8.57 (dt, J=4.81, 2.33 Hz, 1 H) 8.75 (s, 1 H). Second and third crops of yellow solid (300 mg, 11.7%; 246 mg, 9.4%) were identical to the first crop of material.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
16.42%

Identifiers

REACTION_CXSMILES
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[NH:11]([C:13]1[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1)[NH2:12]>CN1C(=O)CCC1>[I:10][C:6]1[CH:7]=[CH:8][N:9]=[C:2]2[N:11]([C:13]3[CH:14]=[C:15]([S:19]([NH2:22])(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=3)[N:12]=[CH:4][C:3]=12

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=N1)I
Name
Quantity
800 mg
Type
reactant
Smiles
N(N)C=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with argon
CUSTOM
Type
CUSTOM
Details
securely capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
slowly added to a rapidly stirred solution of diethyl ether (430 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid material was filtered
CUSTOM
Type
CUSTOM
Details
The yellow crystals precipitated out
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=C2C(=NC=C1)N(N=C2)C=2C=C(C=CC2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 16.42%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.